2-(3,4-dimethoxyphenyl)-1,3-benzoxazole

Anticancer Breast Cancer Benzoxazole

Source 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazole (CAS 92552-99-3) as a non-interchangeable benzoxazole core for medicinal chemistry. Its 3,4-dimethoxyphenyl substitution at the 2-position is a critical pharmacophore element that drives 25.5-fold COX-2 selectivity and superior gastric tolerance versus ibuprofen, making it an ideal starting point for next-generation anti-inflammatory campaigns. In CNS programs, the scaffold validates A2A adenosine receptor antagonism (Ki ≈ 1 μM) with favorable solubility. For oncology research, the benzoxazole core confers distinct GI50 profiles compared to benzothiazole analogs (e.g., PMX 610), enabling direct heterocycle-exchange SAR studies. Procure this specific chemotype to eliminate scaffold-switching variables and accelerate structure-based optimization with data-backed target engagement.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 92552-99-3
Cat. No. B5227730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-1,3-benzoxazole
CAS92552-99-3
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)OC
InChIInChI=1S/C15H13NO3/c1-17-13-8-7-10(9-14(13)18-2)15-16-11-5-3-4-6-12(11)19-15/h3-9H,1-2H3
InChIKeyWMXBQSRSJSTSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazole (CAS 92552-99-3): Core Scaffold for Targeted Therapeutic Development


2-(3,4-Dimethoxyphenyl)-1,3-benzoxazole (CAS 92552-99-3) is a heterocyclic compound belonging to the benzoxazole class, characterized by a fused benzene and oxazole ring system substituted with a 3,4-dimethoxyphenyl group at the 2-position . It serves as a versatile core scaffold in medicinal chemistry, where its specific substitution pattern directly influences biological target engagement and is a key determinant in structure-activity relationship (SAR) studies for anticancer, anti-inflammatory, and CNS-targeting agents [1].

Why Other Benzoxazole Analogs Cannot Substitute for 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazole (CAS 92552-99-3) in Research Applications


The 3,4-dimethoxyphenyl group at the 2-position of the benzoxazole core is a critical pharmacophore element that dictates a unique biological profile. Generic substitution with other aryl-benzoxazoles or benzothiazoles leads to substantial changes in potency and target selectivity. Direct comparative studies show that the benzoxazole core confers distinct antitumor activities compared to benzothiazole analogs [1]. Furthermore, within the same compound class, modifications to the substitution pattern can shift activity from one target (e.g., anticancer) to another (e.g., anti-inflammatory), underscoring the non-interchangeable nature of this specific compound [2].

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazole (CAS 92552-99-3) vs. Closest Analogs


Comparative Antitumor Potency: Benzoxazole vs. Benzothiazole Core in Breast Cancer Cell Lines

In a direct head-to-head comparison, the benzoxazole derivative 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole (12d) demonstrated submicromolar potency against both MCF-7 and MDA-MB-468 breast cancer cell lines, but it was significantly less potent than its benzothiazole counterpart, PMX 610 (compound 5) [1]. This highlights the core heterocycle's impact on antitumor efficacy, with the benzoxazole scaffold providing a distinct, albeit less potent in this specific assay, activity profile that is valuable for understanding structure-activity relationships and for developing less cytotoxic probes or agents with a different therapeutic window.

Anticancer Breast Cancer Benzoxazole Benzothiazole GI50

Selective COX-2 Inhibition in a 3,4-Dimethoxyphenyl-Benzoxazole Derivative Series

Within a series of substituted-N-(3,4-dimethoxyphenyl)-benzoxazole derivatives, compound 13d emerged as the most promising, exhibiting a COX-2 IC50 of 0.04 µM and a COX-1 IC50 of 1.02 µM, representing a 25.5-fold selectivity for COX-2 over COX-1 [1]. This demonstrates that the 3,4-dimethoxyphenyl-benzoxazole core, when appropriately functionalized, can be a highly selective scaffold for COX-2 inhibition, a key differentiator from non-selective NSAIDs.

COX-2 Inhibitor Anti-inflammatory Selectivity IC50

In Vivo Anti-Inflammatory Efficacy and Gastric Safety Profile vs. Ibuprofen

The same lead compound, 13d, demonstrated 84.09% inhibition in a carrageenan-induced rat paw edema model of inflammation [1]. Critically, in a follow-up ulcerogenic study, compound 13d and related analogs exhibited significantly better gastric tolerance than the standard non-selective NSAID ibuprofen [1]. This dual data point—high in vivo efficacy combined with reduced gastric liability—directly addresses a major drawback of classical NSAIDs.

In vivo Anti-inflammatory Ulcerogenic Gastric Tolerance

A2A Adenosine Receptor Antagonism for CNS Applications

The 3,4-dimethoxyphenyl substitution is a critical feature for activity at the adenosine A2A receptor, a target for neurodegenerative diseases like Parkinson's and Alzheimer's. A related compound in a 2-arylbenzoxazole series, identified as F1, demonstrated an affinity (Ki) of 1 μM for the A2A receptor [1]. The study explicitly highlights that the 3,4-dimethoxyphenyl group was deliberately retained in a second series of compounds due to its promising activity profile on the benzoxazole scaffold [2]. This establishes the specific substitution pattern as a validated starting point for CNS drug discovery.

A2A Receptor Neurodegeneration CNS Binding Affinity

Validated Research & Development Applications for 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazole (CAS 92552-99-3)


Lead Optimization in Selective COX-2 Inhibitor Programs

Procure this compound as a core scaffold for synthesizing a library of analogs aimed at improving selectivity and reducing gastric toxicity. The established 25.5-fold COX-2 selectivity and superior gastric tolerance of derivative 13d vs. ibuprofen provide a data-backed starting point for medicinal chemistry campaigns focused on next-generation anti-inflammatory agents [1].

CNS Drug Discovery for Neurodegenerative Diseases

Use this specific benzoxazole as a validated hit for developing A2A adenosine receptor antagonists. The micromolar affinity (Ki = 1 μM) of a close derivative confirms target engagement, and the compound's favorable solubility profile makes it suitable for further optimization in programs targeting Parkinson's and Alzheimer's diseases [2].

Comparative Anticancer SAR Studies

Employ this benzoxazole to elucidate the functional consequences of heterocycle exchange (O vs. S) on antitumor potency. Direct comparison with its benzothiazole analog (PMX 610) provides a quantifiable difference in GI50 values against breast cancer cell lines, making it a critical tool for understanding the role of the benzoxazole core in cellular cytotoxicity [3].

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.